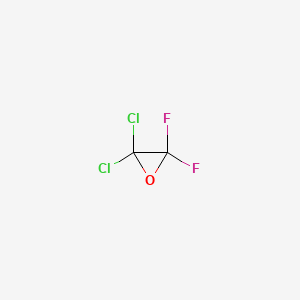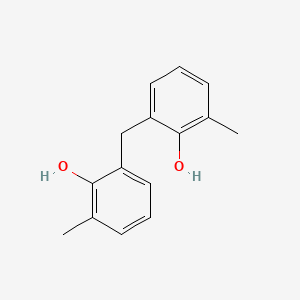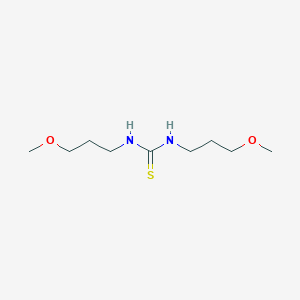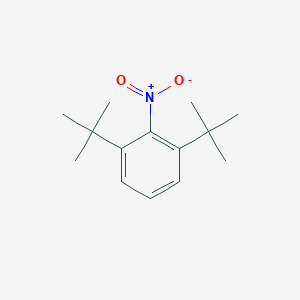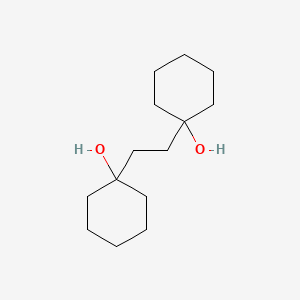
1,1'-Ethylenedicyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Ethylenedicyclohexanol is an organic compound with the molecular formula C14H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Ethylenedicyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of ethylene dicyclohexane, where ethylene gas is reacted with cyclohexane in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the reduction of 1,1’-ethylenedicyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1,1’-Ethylenedicyclohexanol typically involves large-scale hydrogenation processes. The reaction is carried out in reactors equipped with catalysts and operated under controlled conditions to ensure high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Ethylenedicyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of 1,1’-Ethylenedicyclohexanol can be achieved using hydrogen gas in the presence of a metal catalyst or using chemical reducing agents.
Substitution: The hydroxyl groups in 1,1’-Ethylenedicyclohexanol can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes or other reduced forms.
Substitution Products: Halogenated compounds, ethers, esters.
Applications De Recherche Scientifique
1,1’-Ethylenedicyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Ethylenedicyclohexanol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclohexanol: A monohydroxy derivative of cyclohexane, used in the production of nylon and as a solvent.
1,1’-Ethylenedicyclohexanone: A related compound with ketone functional groups, used in organic synthesis.
1-Ethynyl-1-cyclohexanol: An acetylenic alcohol with applications in organic synthesis and pharmaceuticals.
Uniqueness: 1,1’-Ethylenedicyclohexanol is unique due to its diol structure, which allows it to participate in a wider range of chemical reactions compared to its monohydroxy counterparts. Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
24434-24-0 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-[2-(1-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
Clé InChI |
ADJDYDCKLROAKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCC2(CCCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

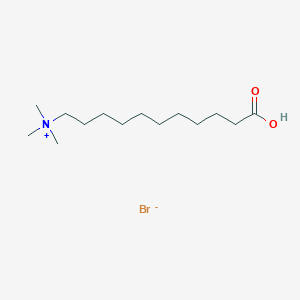
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
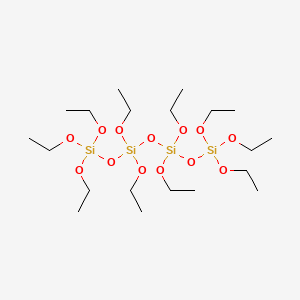
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
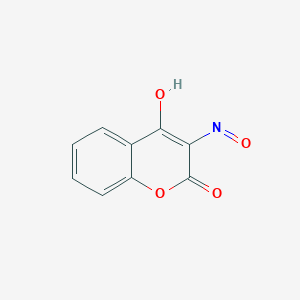
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
